N1-((1-hydroxycyclopentyl)methyl)-N2-phenethyloxalamide is a chemical compound with the molecular formula . This compound features a distinctive structure comprising a hydroxycyclopentyl group and a phenethyl group linked to an oxalamide backbone. It is recognized for its potential biological activities and applications in medicinal chemistry.
The compound can be synthesized through specific chemical reactions involving derivatives of hydroxycyclopentyl and phenethylamines, typically in the presence of oxalyl chloride. It is available from various chemical suppliers and research institutions focused on organic synthesis and pharmaceutical development.
N1-((1-hydroxycyclopentyl)methyl)-N2-phenethyloxalamide belongs to the class of oxalamides, which are characterized by the presence of an oxalamide functional group. Its structural features suggest potential applications in pharmacology, particularly as a muscarinic antagonist, similar to compounds used in ophthalmology for pupil dilation and accommodation prevention.
The synthesis of N1-((1-hydroxycyclopentyl)methyl)-N2-phenethyloxalamide typically involves the following steps:
The reaction mechanism involves nucleophilic attack by the amine on the electrophilic carbon of the oxalyl chloride, leading to the formation of the desired oxalamide product. Optimization of reaction parameters, including temperature, solvent choice, and reaction time, is crucial for maximizing yield and purity.
The molecular structure of N1-((1-hydroxycyclopentyl)methyl)-N2-phenethyloxalamide can be represented as follows:
The compound's structural data can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Weight | 262.30 g/mol |
| InChI | InChI=1S/C14H18N2O3 |
| Canonical SMILES | CC(C1CC(C(C1)O)C(=O)NCC)C(=O)NCC |
N1-((1-hydroxycyclopentyl)methyl)-N2-phenethyloxalamide can undergo various chemical transformations:
Common reagents for these reactions include:
These reactions enable further functionalization and modification of the compound for various applications.
As a potential muscarinic antagonist, N1-((1-hydroxycyclopentyl)methyl)-N2-phenethyloxalamide may interact with muscarinic receptors in biological systems.
The physical properties of N1-((1-hydroxycyclopentyl)methyl)-N2-phenethyloxalamide include:
Chemical properties encompass stability under various conditions, solubility in organic solvents, and reactivity profiles based on functional groups present in its structure.
N1-((1-hydroxycyclopentyl)methyl)-N2-phenethyloxalamide has several potential applications:
This compound's unique structure makes it valuable for ongoing research in both academic and industrial settings, particularly within pharmaceutical development aimed at treating various medical conditions.
CAS No.: 10257-55-3
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 32157-29-2
CAS No.: 127886-77-5